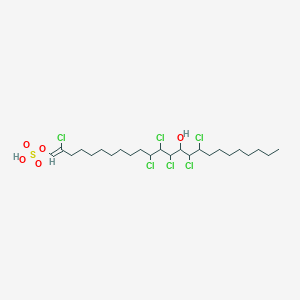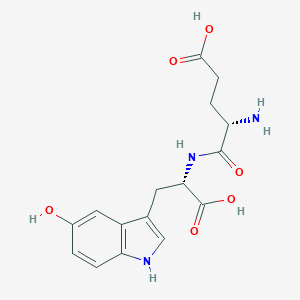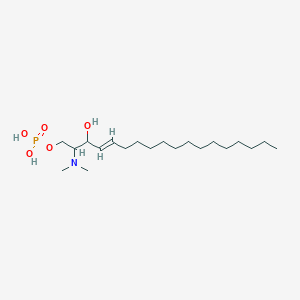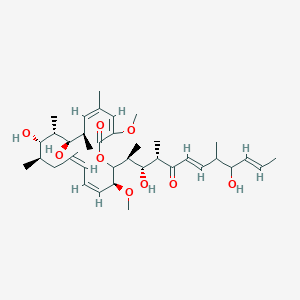
N-Hydroxymexiletine glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxymexiletine glucuronide is a metabolite of mexiletine, a class Ib anti-arrhythmic drug used to treat ventricular arrhythmias. The synthesis method of this compound involves the enzymatic conjugation of mexiletine with glucuronic acid. This metabolite has been studied for its potential use as a biomarker for mexiletine metabolism and as a tool to study mexiletine's mechanism of action.
Mecanismo De Acción
N-Hydroxymexiletine glucuronide inhibits the late sodium current in cardiac myocytes, which reduces intracellular calcium overload and improves diastolic function. This mechanism of action is similar to that of mexiletine, which blocks sodium channels and reduces the excitability of cardiac myocytes.
Biochemical and physiological effects:
This compound has been shown to reduce the incidence of ventricular arrhythmias in animal models. It has also been shown to improve cardiac function in patients with heart failure. This compound has a longer half-life than mexiletine, which may make it a more effective anti-arrhythmic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Hydroxymexiletine glucuronide has several advantages for lab experiments. It can be used as a biomarker for mexiletine metabolism, which can help to optimize dosing regimens and reduce the risk of adverse effects. It can also be used as a tool to study mexiletine's mechanism of action, which may lead to the development of new anti-arrhythmic drugs.
However, there are also limitations to using this compound in lab experiments. It is a metabolite of mexiletine, which means that its effects may be confounded by the effects of the parent drug. It is also difficult to measure this compound in biological samples, which may limit its usefulness as a biomarker.
Direcciones Futuras
There are several future directions for research on N-Hydroxymexiletine glucuronide. One direction is to study its effects on other ion channels and cellular processes, which may lead to the development of new anti-arrhythmic drugs. Another direction is to investigate its potential as a biomarker for other drugs that are metabolized by UGT enzymes. Finally, more research is needed to optimize methods for measuring this compound in biological samples, which may improve its usefulness as a biomarker.
Métodos De Síntesis
N-Hydroxymexiletine glucuronide is synthesized through the enzymatic conjugation of mexiletine with glucuronic acid. The reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which add a glucuronic acid moiety to the hydroxyl group of mexiletine. The resulting metabolite is this compound.
Aplicaciones Científicas De Investigación
N-Hydroxymexiletine glucuronide has been used as a biomarker for mexiletine metabolism in clinical studies. It has also been used as a tool to study mexiletine's mechanism of action. This compound has been shown to inhibit the late sodium current in cardiac myocytes, which is thought to be responsible for its anti-arrhythmic effects.
Propiedades
Número CAS |
151636-18-9 |
|---|---|
Fórmula molecular |
C18H15N2O7S2.K |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[[(2R)-1-(2,6-dimethylphenoxy)propan-2-yl]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H25NO8/c1-8-5-4-6-9(2)14(8)24-7-10(3)18-26-17-13(21)11(19)12(20)15(25-17)16(22)23/h4-6,10-13,15,17-21H,7H2,1-3H3,(H,22,23)/t10-,11+,12+,13-,15+,17+/m1/s1 |
Clave InChI |
XXMULGPNDWROEN-FHVJEIPNSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)OC[C@@H](C)NO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NOC2C(C(C(C(O2)C(=O)O)O)O)O |
SMILES canónico |
CC1=C(C(=CC=C1)C)OCC(C)NOC2C(C(C(C(O2)C(=O)O)O)O)O |
Sinónimos |
N-hydroxymexiletine glucuronide N-hydroxymexiletine glucuronide, (R)-isomer N-OH-mexiletine-GLC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235589.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B235591.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide](/img/structure/B235594.png)


![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B235627.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide](/img/structure/B235631.png)

![1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B235648.png)


